5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom, a hydroxy group, and a methyl group attached to the phenyl ring, along with an isoindole-1,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves the bromination of 2-hydroxy-4-methylacetophenone followed by cyclization to form the isoindole-1,3-dione core. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in a suitable solvent such as chloroform or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the bromine atom with an amine can result in the formation of an amine derivative.
Scientific Research Applications
5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-4-methylacetophenone: A precursor in the synthesis of the target compound.
5-bromo-2-hydroxy-4-methylbenzaldehyde: A structurally similar compound with a different functional group.
2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone: Another brominated compound with similar reactivity.
Uniqueness
5-bromo-2-(2-hydroxy-4-methylphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole-1,3-dione core structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
306320-93-4 |
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Molecular Formula |
C15H10BrNO3 |
Molecular Weight |
332.15 g/mol |
IUPAC Name |
5-bromo-2-(2-hydroxy-4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO3/c1-8-2-5-12(13(18)6-8)17-14(19)10-4-3-9(16)7-11(10)15(17)20/h2-7,18H,1H3 |
InChI Key |
ADEJOJVJBCTBBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O |
Origin of Product |
United States |
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